B3Gnt2-IN-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
B3Gnt2-IN-1 is a potent inhibitor of the enzyme beta-1,3-N-acetylglucosaminyltransferase 2 (B3GNT2). This enzyme is involved in the biosynthesis of poly-N-acetyllactosamine chains, which are important for various biological processes, including cell-cell interactions and signaling pathways . This compound has shown significant potential in scientific research due to its ability to modulate these processes.
Preparation Methods
The synthesis of B3Gnt2-IN-1 involves several steps, starting with the preparation of the core structure, followed by the introduction of functional groups necessary for its inhibitory activity. The synthetic route typically includes:
Formation of the core structure: This involves the use of specific starting materials and reagents to construct the basic framework of the compound.
Functional group modifications: Various chemical reactions are employed to introduce functional groups that enhance the compound’s inhibitory activity.
Purification and characterization: The final product is purified using techniques such as chromatography and characterized using spectroscopic methods to confirm its structure and purity.
Chemical Reactions Analysis
B3Gnt2-IN-1 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
B3Gnt2-IN-1 has a wide range of applications in scientific research, including:
Chemistry: It is used to study the biosynthesis of poly-N-acetyllactosamine chains and their role in various chemical processes.
Biology: The compound is employed to investigate cell-cell interactions and signaling pathways mediated by glycosylation.
Medicine: this compound is explored for its potential therapeutic applications in diseases where glycosylation plays a critical role, such as cancer and autoimmune disorders.
Mechanism of Action
B3Gnt2-IN-1 exerts its effects by inhibiting the enzyme beta-1,3-N-acetylglucosaminyltransferase 2. This enzyme catalyzes the addition of N-acetylglucosamine to poly-N-acetyllactosamine chains, a key step in their biosynthesis. By inhibiting this enzyme, this compound disrupts the formation of these chains, thereby modulating cell-cell interactions and signaling pathways . The molecular targets and pathways involved include the glycosylation of proteins and lipids, which are essential for various biological functions .
Comparison with Similar Compounds
B3Gnt2-IN-1 is unique compared to other similar compounds due to its high specificity and potency in inhibiting beta-1,3-N-acetylglucosaminyltransferase 2. Similar compounds include:
B3GNT1-IN-1: An inhibitor of beta-1,3-N-acetylglucosaminyltransferase 1, which has a different substrate specificity and biological role.
B3GNT3-IN-1: An inhibitor of beta-1,3-N-acetylglucosaminyltransferase 3, involved in different glycosylation pathways.
These compounds share structural similarities but differ in their target enzymes and biological effects, highlighting the uniqueness of this compound in modulating specific glycosylation processes .
Properties
Molecular Formula |
C22H23F3N6O2 |
---|---|
Molecular Weight |
460.5 g/mol |
IUPAC Name |
3-[(2R)-3,3-dimethylbutan-2-yl]-5-[(4S)-4-methyl-5-oxo-4-[2-(trifluoromethyl)pyrimidin-5-yl]-1H-imidazol-2-yl]-1H-benzimidazol-2-one |
InChI |
InChI=1S/C22H23F3N6O2/c1-11(20(2,3)4)31-15-8-12(6-7-14(15)28-19(31)33)16-29-18(32)21(5,30-16)13-9-26-17(27-10-13)22(23,24)25/h6-11H,1-5H3,(H,28,33)(H,29,30,32)/t11-,21+/m1/s1 |
InChI Key |
LXZLGZHJNRWDGN-FIKIJFGZSA-N |
Isomeric SMILES |
C[C@H](C(C)(C)C)N1C2=C(C=CC(=C2)C3=N[C@@](C(=O)N3)(C)C4=CN=C(N=C4)C(F)(F)F)NC1=O |
Canonical SMILES |
CC(C(C)(C)C)N1C2=C(C=CC(=C2)C3=NC(C(=O)N3)(C)C4=CN=C(N=C4)C(F)(F)F)NC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.